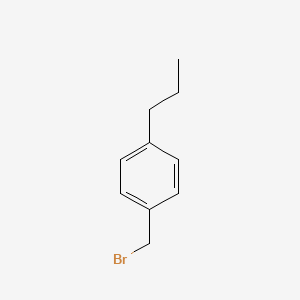

1-(Bromomethyl)-4-propylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Bromomethyl)-4-propylbenzene, also known as p-bromomethylpropylbenzene, is a chemical compound that belongs to the class of organic compounds called benzene and substituted derivatives. It is a colorless liquid that is soluble in water and has a boiling point of 250°C. This compound is widely used in scientific research applications due to its unique properties and chemical structure.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

1-(Bromomethyl)-4-propylbenzene serves as a precursor in the synthesis of various complex organic molecules due to its reactive bromomethyl group. A study explored the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, showcasing its structural diversity and potential for forming solvates with different organic solvents. This research highlights its role in crystal engineering and material science for developing new molecular structures with unique properties (Szlachcic, Migda, & Stadnicka, 2007).

Chemical Reactions and Mechanisms

The compound has been used to study the reactivity and mechanism of bromination reactions. For example, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involves a sequence of reactions including diazotization and bromination, providing insights into optimizing conditions for such transformations (Guo Zhi-an, 2009).

Material Science and Polymer Chemistry

In material science, this compound derivatives have been instrumental in the development of novel materials. A particular study focused on the use of a related bromomethyl compound for the fabrication of crosslinked polybenzimidazole membranes, aiming for applications in high-temperature proton exchange membrane fuel cells. These membranes exhibit enhanced thermal stability and mechanical strength, critical for sustainable energy technologies (Yang, Jiang, Gao, Wang, Xu, & He, 2018).

Mécanisme D'action

Target of Action

Brominated compounds often interact with various biological targets, including proteins and enzymes, influencing their function and activity .

Mode of Action

Brominated compounds typically act through electrophilic addition reactions . In such reactions, the bromine atom in the molecule can form a bond with an electron-rich site (nucleophile) on the target molecule. This interaction can lead to changes in the target molecule’s structure and function .

Biochemical Pathways

Brominated compounds can influence various biochemical pathways depending on their specific targets . For instance, they may interfere with enzymatic reactions, disrupt cellular signaling pathways, or alter gene expression patterns.

Pharmacokinetics

Brominated compounds generally exhibit low water solubility and high lipid solubility, which can influence their absorption and distribution within the body . Metabolism of these compounds often involves enzymatic reactions that convert them into more polar metabolites, facilitating their excretion .

Result of Action

The interaction of brominated compounds with biological targets can lead to various cellular responses, including changes in cell signaling, enzyme activity, and gene expression .

Action Environment

The action, efficacy, and stability of 1-(Bromomethyl)-4-propylbenzene can be influenced by various environmental factors. For instance, the presence of other chemicals can affect its reactivity and interactions with biological targets. Additionally, factors such as temperature, pH, and the presence of light can influence its stability and degradation .

Analyse Biochimique

Biochemical Properties

1-(Bromomethyl)-4-propylbenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as a substrate for cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These interactions often result in the modification of protein function and can influence various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce oxidative stress by generating reactive oxygen species (ROS), which can activate signaling pathways such as the MAPK pathway . Additionally, this compound can alter gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the formation of covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition or activation of enzyme activity . This compound can also act as an electrophile, reacting with thiol groups in proteins and altering their function. These interactions can result in changes in gene expression and cellular signaling, ultimately affecting cellular homeostasis.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and heat . Long-term exposure to this compound has been shown to cause persistent oxidative stress and cellular damage in in vitro studies. In vivo studies have also demonstrated that prolonged exposure can lead to chronic inflammation and tissue damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and transient changes in gene expression . At higher doses, it can cause significant toxicity, including liver and kidney damage, as well as adverse effects on the nervous system. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity and adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic processes can influence the overall metabolic flux and levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . This compound can accumulate in lipid-rich tissues due to its hydrophobic nature, leading to localized effects on cellular function. Additionally, it can interact with binding proteins that facilitate its transport across cellular membranes.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound is primarily localized in the cytoplasm, where it can interact with various enzymes and proteins involved in metabolic processes . It can also be found in the endoplasmic reticulum, where it may affect protein folding and processing. Post-translational modifications, such as phosphorylation, can further influence its localization and activity within the cell.

Propriétés

IUPAC Name |

1-(bromomethyl)-4-propylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPVFOAWQNIBBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623814 |

Source

|

| Record name | 1-(Bromomethyl)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91062-39-4 |

Source

|

| Record name | 1-(Bromomethyl)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)